2-Hydroxy-3-(3-nitrophenyl)benzaldehyde
Overview
Description
2-Hydroxy-3-(3-nitrophenyl)benzaldehyde is an organic compound with the molecular formula C13H9NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a nitrophenyl group at the third position. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde typically involves the nitration of 2-hydroxybenzaldehyde followed by a coupling reaction with a nitrophenyl compound. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a coupling reaction with a nitrophenyl compound in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-nitrophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-3-(3-nitrophenyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, influencing various biochemical pathways. Its ability to interact with enzymes and receptors makes it a valuable compound for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the nitrophenyl group.
4-Hydroxy-3-nitrobenzaldehyde: Similar structure with the hydroxyl group at the fourth position.
2-Hydroxy-5-nitrobenzaldehyde: Similar structure with the nitro group at the fifth position.
Uniqueness
2-Hydroxy-3-(3-nitrophenyl)benzaldehyde is unique due to the presence of both hydroxyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-3-(3-nitrophenyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-10-4-2-6-12(13(10)16)9-3-1-5-11(7-9)14(17)18/h1-8,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBQTCGCRTVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450970 | |
Record name | 2-hydroxy-3-(3-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343603-90-7 | |
Record name | 2-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343603-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-3-(3-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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